1-Benzyl-2,5-dimethylpiperidin-4-one

Description

Historical Context and Evolution of Piperidin-4-one Derivatives in Organic Synthesis

The synthesis of the piperidin-4-one skeleton has a rich history, with early methods laying the groundwork for more advanced and efficient modern strategies. One of the most classical and enduring methods is the Dieckmann condensation, which involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the cyclic ketone. chemicalbook.comdtic.mil This approach has been widely used for preparing a variety of piperidin-4-ones. dtic.mil

Over the decades, the synthetic arsenal (B13267) has expanded significantly. The aza-Michael reaction, or double Michael addition, emerged as a powerful, atom-efficient method for constructing the piperidine (B6355638) ring. kcl.ac.uk This reaction typically involves the addition of a primary amine, such as benzylamine (B48309), to a divinyl ketone or its equivalent, leading directly to the formation of the N-substituted 4-piperidone (B1582916) ring. kcl.ac.uk

Further evolution in synthetic methodology has seen the application of transition metal catalysis and various cycloaddition strategies. dtic.mil For instance, palladium (II) has been shown to be an effective catalyst for the cyclization of bromodienes, and ruthenium catalysts can effect the ring formation of δ-amino-1-alkanols. dtic.mil Heterocyclic Diels-Alder reactions and concerted olefin-iminium ion cyclizations represent other sophisticated pathways to access the piperidin-4-one core. dtic.mil These advancements have enabled chemists to synthesize piperidones with increasingly complex substitution patterns and greater control over stereochemistry.

Significance of the Piperidin-4-one Scaffold in Heterocyclic Chemistry

The piperidin-4-one scaffold is a privileged structure in medicinal and synthetic chemistry. The piperidine ring itself is a ubiquitous feature in a vast number of bioactive natural products and is one of the most frequently used non-aromatic ring systems in small-molecule drugs. kcl.ac.ukub.edu The presence of the ketone functionality at the 4-position provides a versatile chemical handle for further synthetic modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Substituted piperidin-4-ones are crucial intermediates and building blocks in the synthesis of a wide range of pharmaceutical agents. sigmaaldrich.com For example, N-benzyl-4-piperidone is a known starting material for the synthesis of compounds like fentanyl and its analogues. caymanchem.com Research has demonstrated that derivatives of the piperidin-4-one core exhibit a broad spectrum of biological activities, including antimicrobial researchgate.net, antiviral (against influenza and coronaviruses) ub.edunih.gov, and enzyme-inhibiting properties. nih.gov They have been used to create multi-target-directed ligands for potential Alzheimer's disease treatment and spirocyclic compounds that interact with specific biological receptors. sigmaaldrich.com The ability to readily synthesize libraries of these compounds allows for extensive structure-activity relationship (SAR) studies, which are vital for modern drug discovery. ub.edunih.gov

Structural Features and Nomenclatural Aspects of 1-Benzyl-2,5-dimethylpiperidin-4-one

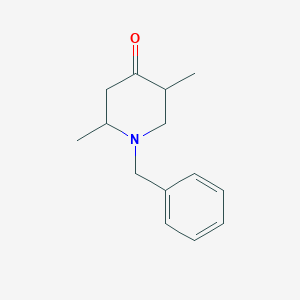

The compound this compound is identified by its systematic IUPAC name, which precisely describes its molecular architecture. The structure consists of a six-membered saturated heterocycle containing nitrogen, known as a piperidine ring. A ketone group (=O) is located at the 4-position of this ring. The nitrogen atom at position 1 bears a benzyl (B1604629) substituent (-CH₂-C₆H₅), and two methyl groups (-CH₃) are attached to the carbon atoms at positions 2 and 5.

Key Structural and Chemical Properties:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 63791-75-3 | cymitquimica.combiosynth.com |

| Molecular Formula | C₁₄H₁₉NO | biosynth.com |

| Molecular Weight | 217.31 g/mol | cymitquimica.combiosynth.com |

| SMILES | CC1CC(=O)C(CN1CC2=CC=CC=C2)C | biosynth.com |

A critical aspect of the structure of substituted piperidin-4-ones is their stereochemistry. Extensive research, particularly using NMR spectroscopy and single-crystal X-ray diffraction on related N-benzylated piperidones, has established that these molecules predominantly adopt a chair conformation. researchgate.netncl.res.in In this stable conformation, the bulky substituents on the ring, such as the aryl groups at C-2 and C-6 and alkyl groups at C-3 and C-5 in studied analogues, tend to occupy equatorial positions to minimize steric strain. researchgate.netncl.res.inresearchgate.net It is therefore highly probable that this compound also exists in a chair conformation where the benzyl group on the nitrogen and the methyl groups at C-2 and C-5 assume equatorial orientations for maximum stability.

Overview of Research Trajectories for Substituted Piperidin-4-ones

Research involving substituted piperidin-4-ones is dynamic and follows several key trajectories, driven by their synthetic utility and biological potential.

Development of Novel Synthetic Methodologies: A primary focus remains on creating more efficient, stereoselective, and environmentally benign methods for synthesizing the piperidone core. This includes the refinement of multicomponent reactions, such as the Ugi four-component reaction, which allows for the rapid generation of diverse libraries of 1,4,4-trisubstituted piperidines in a single step. ub.edunih.gov Researchers also explore one-pot oxidation-cyclisation reactions and new catalytic systems to improve yields and control over product formation. kcl.ac.uk

Stereochemical Investigation: The stereochemistry of piperidin-4-ones is a subject of intense study, as the spatial arrangement of substituents is often critical for biological activity. researchgate.net Advanced analytical techniques, including one- and two-dimensional NMR spectroscopy (COSY, NOESY, HSQC) and X-ray crystallography, are employed to unambiguously determine the configuration and conformation of these molecules. researchgate.netresearchgate.net This research aims to understand how different substitution patterns influence the conformational preferences (e.g., chair vs. boat forms) of the piperidine ring. ncl.res.inresearchgate.net

Exploration of Biological and Pharmaceutical Applications: A major research driver is the synthesis and evaluation of novel piperidin-4-one derivatives as potential therapeutic agents. Scientists are exploring their efficacy as antimicrobial researchgate.net, antiviral nih.gov, and enzyme-inhibiting compounds. nih.gov The scaffold's versatility makes it a valuable platform for generating analogues of existing drugs, such as Donepezil, to probe structure-activity relationships and develop improved pharmaceuticals. kcl.ac.uk

Summary of Research Focus on Substituted Piperidin-4-ones:

| Research Area | Key Objectives | Relevant Findings |

|---|---|---|

| Synthetic Chemistry | Develop efficient, stereoselective, and diverse synthesis routes. | Use of multicomponent reactions (Ugi), one-pot procedures, and novel catalysts. kcl.ac.uknih.gov |

| Stereochemistry | Determine and control the 3D structure of molecules. | Confirmation of chair conformations with equatorial substituents via NMR and X-ray analysis. researchgate.netncl.res.in |

| Medicinal Chemistry | Discover new therapeutic applications and study structure-activity relationships (SAR). | Identification of derivatives with antimicrobial, antiviral, and enzyme-inhibiting properties. researchgate.netnih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2,5-dimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-9-15(12(2)8-14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALZSXMMVXOBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(CN1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90484517 | |

| Record name | 1-benzyl-2,5-dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63791-75-3 | |

| Record name | 1-benzyl-2,5-dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzyl 2,5 Dimethylpiperidin 4 One and Its Stereoisomers

Retrosynthetic Analysis and Strategic Precursors for Piperidin-4-ones

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the piperidin-4-one skeleton, several disconnections are strategically viable. A common approach involves disconnections adjacent to the nitrogen atom and at the α-β bond relative to the carbonyl group, which points toward a Mannich-type construction. Alternatively, disconnecting the C2-C3 and C5-C6 bonds suggests a double Michael addition of a primary amine to an α,β-unsaturated ester, followed by an intramolecular Dieckmann condensation. dtic.milamazonaws.com

More modern strategies envision the formation of the ring through cycloaddition reactions or the functionalization of a pre-formed pyridine (B92270) ring. dtic.miltcichemicals.com The choice of disconnection strategy dictates the key precursors required for the synthesis.

| Disconnection Strategy | Key Precursors | Corresponding Synthesis |

| C2-N and C6-N bonds | Primary amine (e.g., Benzylamine), Aldehyde, Ketone | Mannich Reaction |

| C2-C3 and C5-C6 bonds | Primary amine, α,β-Unsaturated esters/ketones | Michael Addition followed by Dieckmann Condensation |

| Ring-closing C-C bond | δ-Amino diester | Dieckmann Condensation |

| [4+2] Cycloaddition | Azadiene, Alkene | Hetero-Diels-Alder Reaction |

Classical Condensation and Cyclization Approaches to the Piperidin-4-one Core

The Mannich reaction is a cornerstone of piperidin-4-one synthesis. In its classic form, it involves the one-pot condensation of a primary amine, two equivalents of an aldehyde, and a ketone. nih.govacs.orgchemrevlett.com For the synthesis of 1-benzyl-2,5-dimethylpiperidin-4-one, this would typically involve benzylamine (B48309), acetaldehyde, and acetone. The reaction proceeds through the formation of an imine from the amine and aldehyde, followed by the addition of a ketone enolate and subsequent cyclization. researchgate.net

This method is highly valued for its efficiency and atom economy, as it constructs the heterocyclic ring with its substituents in a single step. researchgate.net Ammonium (B1175870) acetate (B1210297) is often used as a convenient source of ammonia (B1221849) for the synthesis of N-unsubstituted piperidones. nih.govresearchgate.net

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Ketone) | Product Core Structure |

| Benzylamine | Acetaldehyde | Acetone | This compound |

| Ammonium Acetate | Benzaldehyde (B42025) | Ethyl methyl ketone | 2,6-Diaryl-3-methyl-4-piperidone nih.gov |

| Primary Amine | Formaldehyde | β-Keto ester | 3-Azabicyclononane derivative lookchem.com |

The versatility of the Mannich reaction allows for the synthesis of a wide array of substituted piperidones by varying the three core components. researchgate.netresearchgate.net

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. sciencemadness.orgstackexchange.com This method is frequently used to synthesize 4-piperidones. dtic.mil The typical synthetic sequence begins with the Michael addition of a primary amine to two molecules of an α,β-unsaturated ester, such as methyl or ethyl acrylate (B77674), to form a δ-amino diester. google.comchemicalbook.com This diester intermediate is then treated with a strong base (e.g., sodium ethoxide, sodium methoxide) to induce cyclization. stackexchange.comcore.ac.uk

For the synthesis of N-benzyl-4-piperidone, benzylamine is reacted with two equivalents of an acrylate ester. The resulting N,N-bis(β-carboalkoxyethyl)benzylamine is then cyclized via Dieckmann condensation. chemicalbook.com Subsequent hydrolysis and decarboxylation of the resulting β-keto ester furnishes the final 1-benzyl-4-piperidone. dtic.milgoogle.com Introducing methyl groups at the 2 and 5 positions would require starting with a substituted acrylate, such as methyl crotonate.

| Precursor Diester | Base | Intermediate Product | Final Product (after hydrolysis/decarboxylation) |

| N-Benzyl-N,N-bis(2-carbomethoxyethyl)amine | Sodium Methoxide | 1-Benzyl-3-carbomethoxy-4-piperidone | 1-Benzyl-4-piperidone chemicalbook.com |

| N-(1-Phenylethyl)-N,N-bis(2-carbomethoxyethyl)amine | Sodium Methoxide | 1-(1-Phenylethyl)-3-carbomethoxy-4-piperidone | 1-(1-Phenylethyl)-4-piperidone core.ac.uk |

Cycloaddition reactions offer powerful and often stereocontrolled routes to the piperidin-4-one core. The hetero-Diels-Alder reaction, a [4+2] cycloaddition, can be employed by reacting an electron-rich diene with an imine, often catalyzed by a Lewis acid. dtic.mil This forms a tetrahydropyridine (B1245486) ring, which can be a precursor to piperidin-4-ones.

Another significant strategy is the intramolecular nitrone cycloaddition. iupac.org In this approach, a nitrone and an alkene tethered together in the same molecule undergo a cycloaddition to form a bicyclic isoxazolidine. Reductive cleavage of the N-O bond then reveals the substituted piperidine (B6355638) ring. The stereochemistry of the substituents can be controlled by the geometry of the transition state during the cycloaddition. iupac.org Additionally, [3+2] cycloaddition reactions using azomethine ylides with 3,5-bis(ylidene)-4-piperidones have been used to create complex spiro-heterocycles containing the piperidone moiety. rsc.org

Targeted Synthesis of this compound via N-Alkylation and Methylation Routes

The direct synthesis of this compound is most efficiently achieved through a multicomponent Mannich-type reaction as previously described, which incorporates all the required substituents in one step. However, an alternative strategy involves the stepwise functionalization of a simpler piperidone core.

A common route to N-substituted piperidones involves the N-alkylation of a pre-existing piperidin-4-one. google.comsciencemadness.org For instance, 4-piperidone (B1582916) can be N-benzylated by reacting it with benzyl (B1604629) bromide or benzyl chloride in the presence of a base like potassium carbonate. chemicalbook.com This method is straightforward for introducing the N-benzyl group.

The subsequent introduction of the two methyl groups at the C2 and C5 positions via direct alkylation of 1-benzyl-4-piperidone is more challenging. Alkylation of the enolate of 1-benzyl-4-piperidone can lead to a mixture of products, including C-alkylation at both the C3 and C5 positions, as well as over-alkylation. rsc.org Achieving controlled and stereoselective dimethylation at the C2 and C5 positions through this method is synthetically difficult. Therefore, incorporating the methyl groups during the initial ring construction is the preferred and more controlled strategy.

| Starting Material | Reagent(s) | Reaction Type | Product |

| 4-Piperidone hydrochloride | 1. K₂CO₃, 2. Benzyl bromide | N-Alkylation | 1-Benzyl-4-piperidone chemicalbook.com |

| Benzylamine, Methyl acrylate | 1. Michael Addition, 2. Dieckmann Condensation, 3. Hydrolysis/Decarboxylation | One-pot sequence | 1-Benzyl-4-piperidone google.com |

| 1-Alkyl-4-piperidone | 1. Base (e.g., NaH), 2. Alkyl halide | C-Alkylation | 3-Alkyl-1-alkyl-4-piperidone rsc.org |

Control of Stereochemistry and Diastereoselectivity in Piperidin-4-one Synthesis

For this compound, the two stereocenters at C2 and C5 give rise to cis and trans diastereomers. Controlling the relative stereochemistry is a critical aspect of its synthesis.

In Mannich-type syntheses, the stereochemical outcome is often under thermodynamic control. The substituents on the piperidone ring prefer to adopt an equatorial orientation in the stable chair conformation to minimize steric interactions. chemrevlett.comchemrevlett.com For 2,5-disubstituted piperidones, this generally leads to the preferential formation of the cis isomer, where both methyl groups are in equatorial positions. Studies on related 2,6-diaryl-3-methyl-4-piperidones have shown that the substituents arrange to maximize stability, leading to specific diastereomers. nih.gov

Diastereoselectivity can also be induced by using chiral auxiliaries or catalysts. For example, enantioselective Mannich reactions using chiral catalysts can provide access to specific enantiomers. mun.ca Similarly, cycloaddition reactions often proceed through highly ordered, chair-like transition states, which allows for predictable control over the stereochemistry of the newly formed stereocenters based on the geometry of the reactants. iupac.org The synthesis of specific cis and trans 2,5-disubstituted piperidine derivatives has been reported, highlighting the ability to selectively access different isomers through rational design of the synthetic route. nih.gov

The choice of synthetic method is therefore crucial for determining the diastereomeric ratio of the final product.

| Method | Stereochemical Control Principle | Predominant Isomer (for 2,5-dimethyl) |

| Mannich Reaction | Thermodynamic equilibrium; substituents prefer equatorial positions in a chair conformation. chemrevlett.com | cis |

| Intramolecular Nitrone Cycloaddition | Kinetic control via chair-like transition state geometry. iupac.org | Dependent on substrate geometry |

| Dieckmann Condensation | Stereochemistry is often set during the preceding Michael additions. | Dependent on Michael addition conditions |

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

The establishment of defined stereochemistry at the C-2 and C-5 positions of the piperidinone ring is a significant challenge. Asymmetric synthesis, utilizing either chiral auxiliaries or catalytic methods, provides a powerful solution to obtain enantiomerically enriched products.

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com Evans' oxazolidinones and pseudoephedrine are prominent examples of auxiliaries used in asymmetric alkylations and aldol (B89426) reactions, which can be adapted for the synthesis of piperidine precursors. wikipedia.orgsigmaaldrich.com For instance, the N-acylated Evans' oxazolidinone can undergo diastereoselective enolate formation and subsequent reaction with electrophiles to create new stereocenters with high predictability. bath.ac.uk The stereochemical outcome is dictated by the steric hindrance imposed by the auxiliary's substituents, which guides the approach of the electrophile. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table is representative of common chiral auxiliaries and their applications, which are foundational to the strategies for synthesizing chiral piperidines.

| Chiral Auxiliary | Type of Reaction | Typical Application | Reference |

| Evans' Oxazolidinones | Alkylation, Aldol, Diels-Alder | Stereoselective C-C bond formation | wikipedia.org |

| Pseudoephedrine | Alkylation | Asymmetric synthesis of α-substituted carbonyls | sigmaaldrich.com |

| Camphorsultam | Aldol, Diels-Alder | Formation of chiral alcohols and cycloadducts | sigmaaldrich.com |

| (S)-(-)-1-Phenylethylamine | Resolution of Racemates | Separation of enantiomers | sigmaaldrich.com |

| tert-Butanesulfinamide | Synthesis of Chiral Amines | Preparation of enantiopure amines from ketones/aldehydes | sigmaaldrich.com |

Catalytic asymmetric synthesis offers a more atom-economical alternative, where a small amount of a chiral catalyst generates a large quantity of a chiral product. Phosphines have emerged as versatile nucleophilic catalysts, and chiral phosphines can facilitate highly enantioselective reactions, such as the [4+2] annulation of imines with allenes, to produce functionalized piperidine derivatives with excellent stereoselectivity. nih.gov Furthermore, transition metal catalysts, particularly rhodium complexes, have been used for asymmetric carbometalation reactions to create enantioenriched 3-substituted piperidines from dihydropyridine (B1217469) precursors. acs.org Organocatalysis, using small organic molecules like chiral phosphoric acids, has also been successfully applied to the asymmetric [4+2] cycloaddition of in-situ generated ortho-quinone methides to yield chiral chromanes, a strategy whose principles can be extended to the synthesis of other heterocycles. mpg.demdpi.com

A practical asymmetric synthesis for a functionalized piperidinone skeleton was developed involving a three-component cascade coupling with a chiral nitro diester. nih.gov This method allows for the assembly of the core structure in a single pot. nih.gov

Diastereoselective Formation of 2,5-Dimethyl Moieties

Controlling the relative stereochemistry of the two methyl groups at the C-2 and C-5 positions is critical for synthesizing a specific diastereomer of this compound (i.e., cis or trans). Diastereoselective strategies often rely on substrate control, where the existing stereochemistry in the molecule directs the stereochemical outcome of subsequent transformations.

One effective strategy is the intramolecular aza-Michael reaction, which can be used to construct substituted piperidines with high stereoselectivity. Furthermore, a base-catalyzed, dynamic crystallization-driven process has been shown to effectively epimerize an undesired cis-piperidone isomer into the desired trans isomer, which can then be crystallized directly from the reaction mixture in high yield and purity. nih.gov This thermodynamic control allows for the isolation of the more stable diastereomer.

Amine-directed intramolecular hydroboration is another powerful technique that can achieve high regiocontrol and stereocontrol. nih.gov In N-benzyl piperidine substrates, good stereocontrol is possible, where the steric influence of axial hydrogens can destabilize competing transition states, leading to a preferred diastereomer. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides represents a modular approach to substituted piperidin-4-ols, which are precursors to piperidin-4-ones. nih.gov This method demonstrates excellent diastereoselectivity in the ring-forming step. nih.gov

Catalytic hydrogenation of exocyclic double bonds on pre-formed heterocyclic systems can also proceed with high diastereoselectivity, furnishing products with multiple contiguous stereocenters. rsc.org The facial selectivity of the hydrogenation is directed by the existing ring conformation and substituents.

Table 2: Comparison of Diastereoselective Methods for Piperidine Synthesis This table summarizes various methods that can be applied to control the diastereoselectivity in the synthesis of 2,5-disubstituted piperidines.

| Method | Key Reagents/Catalysts | Stereochemical Control | Typical Outcome | Reference |

| Dynamic Epimerization | Base (e.g., DBU) | Thermodynamic | Conversion of cis to more stable trans isomer | nih.gov |

| Directed Hydroboration | THF-borane, Iodine | Substrate (N-benzyl group) | High regioselectivity and diastereoselectivity | nih.gov |

| Gold-Catalyzed Cyclization | Gold Catalyst, Catecholborane | Substrate/Catalyst | Highly diastereoselective ring formation | nih.gov |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Substrate Conformation | Diastereoselective reduction of alkenes | rsc.org |

| Halocycloetherification | Phthaloyl Peroxide, X⁻ | Substrate Conformation | Regioselective 6-endo cyclization | rsc.org |

Sustainable and Green Chemistry Approaches to Piperidin-4-one Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and sustainable methods for the synthesis of piperidin-4-one scaffolds. nih.gov These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing renewable resources or biocatalysis.

A significant advancement is the use of deep eutectic solvents (DES) as reaction media. A DES composed of glucose and urea (B33335) has been proven to be an inexpensive, effective, and environmentally safe medium for synthesizing various piperidin-4-one derivatives, with reported yields ranging from 68% to 82%. asianpubs.orgresearchgate.net This solvent system avoids the use of harmful organic pollutants. researchgate.net

Biocatalysis offers another sustainable route. Research is ongoing to develop biocatalytic pathways to produce substituted piperidines from renewable sources like biomass. ukri.org For example, enzymes from microorganisms such as Rhodococcus jostii are being investigated for their ability to catalyze the formation of the pyridine ring, a precursor to piperidines. ukri.org A recently unveiled method combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, which simplifies the synthesis of complex piperidines, reduces the number of steps, and lessens the reliance on costly and toxic precious metals like palladium. news-medical.net The use of amino acids, such as aspartic acid, instead of ammonia in classical piperidone synthesis has also been explored as a potentially less toxic and more bioactive route. sciencemadness.org

Table 3: Green Chemistry Approaches for Piperidin-4-one Synthesis This table highlights sustainable alternatives to classical synthetic methods.

| Approach | Solvent/Catalyst | Key Advantages | Reference |

| Deep Eutectic Solvents | Glucose-Urea | Inexpensive, biodegradable, non-toxic, effective medium | asianpubs.org, researchgate.net |

| Biocatalysis | Enzymes (e.g., from Rhodococcus) | Use of renewable feedstocks, mild reaction conditions | ukri.org |

| Chemo-enzymatic Synthesis | Biocatalytic C-H oxidation & Ni-electrocatalysis | Reduces steps, avoids precious metals, increases efficiency | news-medical.net |

| Amino Acid Incorporation | Aspartic Acid | Potential for reduced toxicity and increased bioactivity | sciencemadness.org |

Comprehensive Analysis of Chemical Reactivity and Transformations of 1 Benzyl 2,5 Dimethylpiperidin 4 One

General Reactivity of the Piperidin-4-one Core

The piperidin-4-one core is a foundational structure in synthetic and medicinal chemistry. nih.govchemrevlett.com Its reactivity is primarily centered around the ketone at the C-4 position and the nitrogen atom of the heterocyclic ring. The nitrogen, being a tertiary amine in the case of 1-benzyl-2,5-dimethylpiperidin-4-one, influences the ring's conformation and the basicity of the molecule. The benzyl (B1604629) group on the nitrogen is relatively stable but can be removed under certain hydrogenolysis conditions.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. chemrevlett.com For this compound, the relative stereochemistry of the methyl groups at C-2 and C-5 (cis or trans) significantly impacts the molecule's shape and reactivity. This stereochemistry dictates the axial or equatorial positioning of the substituents, which in turn influences the stereochemical outcome of reactions at the C-4 carbonyl and the α-carbons. The carbonyl group activates the adjacent C-3 and C-5 positions, making the α-protons acidic and susceptible to deprotonation to form enolates. masterorganicchemistry.com These enolates are key intermediates for a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com

Reactions Involving the Carbonyl Group (C-4)

The ketone at C-4 is the most reactive site for nucleophilic attack and reduction, and it can also participate in condensation reactions.

Nucleophilic Addition Reactions and Subsequent Transformations

The carbonyl carbon of piperidin-4-ones is electrophilic and readily undergoes addition reactions with various nucleophiles, such as organometallic reagents (Grignard, organolithium). These reactions typically result in the formation of tertiary alcohols. For instance, the reaction of N-substituted piperidin-4-ones with Grignard reagents can produce 1,2,6-trisubstituted piperidines. researchgate.net

A notable transformation of the carbonyl group is its conversion into a vinyl group through the Shapiro reaction. This reaction involves the formation of a tosylhydrazone from 1-benzyl-4-piperidone, which is then treated with a strong base to generate a vinyllithium (B1195746) intermediate. nih.govresearchgate.net This intermediate can be trapped with electrophiles or used in cross-coupling reactions. For example, a 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane (B167491) has been synthesized from 1-benzyl-4-piperidone and subsequently used in palladium-catalyzed cross-coupling reactions with aryl halides to produce 4-arylpiperidines. nih.govresearchgate.net

Condensation Reactions with Carbonyl and Active Methylene (B1212753) Compounds

The piperidin-4-one core can undergo condensation reactions at the C-3 and C-5 positions, which are adjacent to the carbonyl group. These reactions typically proceed via an enamine or enolate intermediate. A common example is the Knoevenagel condensation, where the piperidone reacts with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base. rsc.org

Another important reaction is the aldol (B89426) condensation, where the enolate of the piperidone reacts with an aldehyde or another ketone. mdpi.com For instance, 3,5-bis(benzylidene)piperidin-4-one derivatives are synthesized through the condensation of a piperidin-4-one with two equivalents of an aromatic aldehyde. nih.gov These reactions are often base-catalyzed and lead to the formation of α,β-unsaturated ketones, which are valuable synthetic intermediates. nih.gov The reaction of 1-benzyl-4-piperidone with piperidine itself can lead to the formation of an enamine, 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine, which is a key step in the synthesis of 4-piperidyl piperidine. google.com

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Benzyl-4-piperidone | Piperidine | Toluene, azeotropic removal of water | 1-Benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine | google.com |

| Substituted Piperidin-4-one | Aromatic Aldehyde | Base | 3,5-Bis(benzylidene)piperidin-4-one derivative | nih.gov |

Reduction Pathways: Chemoselectivity and Stereocontrol

The reduction of the C-4 carbonyl group in this compound to a secondary alcohol is a common transformation. The choice of reducing agent and reaction conditions can control both the chemoselectivity and the stereochemistry of the product alcohol (the corresponding 1-benzyl-2,5-dimethylpiperidin-4-ol).

Common reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this transformation. googleapis.com The stereochemical outcome—the formation of cis or trans alcohols—is highly dependent on the steric environment around the carbonyl group. The existing substituents on the piperidine ring (the benzyl group on the nitrogen and the methyl groups at C-2 and C-5) direct the approach of the hydride reagent. Generally, the hydride attacks from the less sterically hindered face of the ketone. For example, reduction of a related N-substituted piperidin-4-one with LiAlH4 yielded the corresponding alcohol. googleapis.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also employed, although this can sometimes lead to the cleavage of the N-benzyl group under harsh conditions. google.comnih.gov More specialized reagents, such as catecholborane, have been used for the chemoselective reduction of related systems to afford piperidin-4-ols. nih.gov

Table 2: Reduction of Piperidin-4-one Derivatives

| Substrate | Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| N-(1-(Ethoxycarbonyl)methyl-2,2-dimethyl-1,2,3,4-tetrahydropyridin-4-ylidene)pyrrolidiniumbromide | LiAlH4 | Dry diethyl ether | 1-(2-Hydroxyethyl)-2,2-dimethylpiperidin-4-one | googleapis.com |

| 1-Benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine | Unspecified reducing agent | - | 1-Benzyl-4-piperidinylpiperidine | google.com |

| Pyridine (B92270) derivatives | Pd(0) catalyst | Mild conditions | Piperidine derivatives | nih.gov |

| N-Homopropargyl amide derivative | Catecholborane | Room temperature | Piperidin-4-ol derivative | nih.gov |

Reactivity at the Alpha-Carbon Positions (C-3 and C-5)

The protons on the carbons alpha to the carbonyl group (C-3 and C-5) are acidic and can be removed by a base to form an enolate intermediate.

Enolate Chemistry and Alkylation Strategies

The formation of an enolate from this compound opens up a wide range of possibilities for functionalization at the C-3 and C-5 positions. masterorganicchemistry.com The regioselectivity of enolate formation (deprotonation at C-3 vs. C-5) can be an issue in unsymmetrically substituted piperidones, but in this case, the C-3 and C-5 positions are chemically similar, though sterically distinct due to the C-2 and C-5 methyl groups.

Once formed, the enolate can act as a nucleophile in alkylation reactions with electrophiles like alkyl halides. rsc.org For example, 3-acetonyl-1-benzyl-5-methyl-4-piperidone has been prepared through the alkylation of the corresponding piperidone. rsc.org The choice of base, solvent, and temperature can influence the regioselectivity and stereoselectivity of the alkylation. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to generate the kinetic enolate, which can lead to different product distributions compared to the thermodynamic enolate formed under equilibrating conditions. masterorganicchemistry.commdpi.com

Table 3: Alkylation of Piperidin-4-one Derivatives

| Substrate | Base | Electrophile | Product | Reference |

|---|---|---|---|---|

| 1-Alkyl-4-piperidone | Not specified | Chloroacetone | 3-Acetonyl-1-alkyl-4-piperidone | rsc.org |

| N-benzyl-3-(trifluoromethyl)-glutarimide (related dione) | LDA or LHMDS | Aldehydes (e.g., PhCHO) | Aldol addition products | mdpi.com |

Halogenation and Subsequent Functionalization

The reactivity of this compound at the carbons adjacent (alpha) to the ketone functionality allows for halogenation, a key step that introduces a versatile functional group for further transformations. The positions C-3 and C-5 are susceptible to electrophilic substitution by halogens such as chlorine, bromine, and iodine. The course of this reaction is highly dependent on the reaction conditions, particularly the pH.

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of this enol, which then rapidly reacts with the halogen. libretexts.org This method is generally preferred for achieving controlled mono-halogenation at one of the α-carbons. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol, which then attacks the diatomic halogen. libretexts.org

In contrast, base-promoted halogenation occurs via an enolate intermediate. libretexts.org The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons. This makes the mono-halogenated product more reactive than the starting ketone, often leading to multiple halogenations. libretexts.org Therefore, achieving a mono-halo product under basic conditions can be challenging.

The resulting α-halo-piperidinone is a valuable synthetic intermediate. It can undergo nucleophilic substitution reactions or elimination to form α,β-unsaturated ketones. More significantly, it serves as the direct precursor for skeletal rearrangements, most notably the Favorskii rearrangement, which leads to ring contraction. wikipedia.orgnrochemistry.com

Transformations Involving the Nitrogen Atom (N-1)

The tertiary amine functionality, specifically the nitrogen atom at position 1, is a key reactive center in the this compound molecule. Its reactions primarily involve the cleavage of the nitrogen-benzyl bond or quaternization through the action of its lone pair of electrons.

The removal of the benzyl group from the piperidine nitrogen, known as N-debenzylation, is a common and synthetically important transformation. This reaction converts the tertiary amine back to a secondary amine (2,5-dimethylpiperidin-4-one), which can then be derivatized with other functional groups.

The most prevalent method for N-debenzylation is catalytic hydrogenation. nih.gov This process typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov The reaction proceeds by hydrogenolysis, where the N-C (benzyl) bond is cleaved, and the benzyl group is converted to toluene. The efficiency of this process can sometimes be hindered by catalyst poisoning from the amine substrate or product. nih.gov To mitigate this, acids are sometimes added to form amine salts, though this necessitates a subsequent neutralization step. nih.gov The use of co-catalysts, such as niobic acid, has also been shown to facilitate the reaction under milder conditions. nih.gov

Alternative, though often harsher, methods for cleaving N-alkyl groups include the Von Braun reaction, which uses cyanogen (B1215507) bromide, followed by hydrolysis to yield the secondary amine.

Once the secondary amine, 2,5-dimethylpiperidin-4-one, is obtained, it can be readily derivatized. Reaction with various alkyl halides, acyl chlorides, or other electrophiles allows for the introduction of a wide array of new substituents at the nitrogen position, enabling the synthesis of a diverse library of piperidin-4-one derivatives. google.com

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, reacting with alkylating agents in a process known as the Menshutkin reaction to form quaternary ammonium (B1175870) salts. researchgate.net This reaction involves the treatment of the piperidine derivative with an alkyl halide, such as methyl iodide, to yield a 1-benzyl-1-alkyl-2,5-dimethylpiperidin-4-onium salt. researchgate.netcdnsciencepub.com

The quaternization of substituted piperidines is a stereochemically complex process. researchgate.netnih.gov When this compound is quaternized, the nitrogen atom becomes a new stereocenter, leading to the potential formation of two diastereomeric products. The stereochemical outcome depends on whether the alkylating agent attacks from the axial or equatorial face of the piperidine ring. researchgate.netacs.org

Several factors influence the ratio of these diastereomers:

Steric Hindrance of the N-Substituent : The existing N-benzyl group influences the trajectory of the incoming alkylating agent.

Steric Bulk of the Alkylating Agent : Smaller alkylating agents like methyl iodide show a preference for axial attack in many piperidine systems. In contrast, bulkier agents like benzyl halides or phenacyl halides tend to favor equatorial attack. cdnsciencepub.comrsc.org

Solvent : The polarity of the solvent can influence the transition state energies and thus the stereoselectivity of the reaction. rsc.org

Ring Substituents : The 2,5-dimethyl groups on the piperidine ring exert significant steric influence, further directing the approach of the electrophile.

Kinetic and computational studies on related piperidine systems have shown that these reactions are governed by a delicate balance of steric and electronic effects, often analyzed under the Curtin-Hammett principle. researchgate.net

| Factor | Influence on Stereoselectivity of N-Quaternization | Supporting Evidence |

| Alkylating Agent Size | Smaller agents (e.g., Methyl iodide) often favor axial attack. | Studies on N-methylation of various piperidines show a preference for the formation of the axial methyl isomer. cdnsciencepub.com |

| Larger agents (e.g., Benzyl halide) tend to favor equatorial attack. | Research on N-benzylation of piperidines indicates a preference for equatorial approach to minimize steric interactions. researchgate.netrsc.org | |

| N-Substituent Size | A larger pre-existing N-substituent can sterically block one face, influencing the direction of alkylation. | The stereoselectivity of ethylation is intermediate between that of methylation and benzylation. researchgate.net |

| Solvent Polarity | Can alter the ground state and transition state energies, shifting the product ratio. | Rates and product ratios for the quaternization of 1-alkyl-4-phenylpiperidines vary with solvents like methanol (B129727) and acetonitrile. researchgate.net |

Reactions of the Benzyl Substituent

The benzyl group attached to the nitrogen atom is not merely a passive substituent; it can participate in specific chemical reactions. The most significant of these is its cleavage via hydrogenolysis, as detailed in Section 3.4.1. This reaction is a cornerstone of its use as a protecting group for the piperidine nitrogen. nih.gov

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is the most common method for this transformation. nih.govgoogle.com This process selectively cleaves the C-N bond between the benzylic carbon and the piperidine nitrogen, releasing the secondary amine and toluene. This method is highly valued for its clean nature and the ease of product isolation. nih.gov

While electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) on the phenyl ring of the benzyl group are theoretically possible, they are not commonly employed. Such reactions often require harsh acidic conditions that could lead to undesired side reactions with the piperidine ring or the ketone functionality. Therefore, the primary and most synthetically useful reaction involving the benzyl substituent is its removal.

Heterocyclic Ring Transformations and Rearrangements of the Piperidin-4-one Scaffold

The piperidin-4-one core of this compound is a robust scaffold that can be induced to undergo significant structural changes, such as ring contractions and ring expansions, through classic organic rearrangements.

A prominent ring contraction pathway is the Favorskii rearrangement . This reaction is performed on an α-halo ketone derivative, which can be synthesized as described in section 3.3.2. wikipedia.org When the α-halo-1-benzyl-2,5-dimethylpiperidin-4-one is treated with a strong base, such as sodium methoxide, it undergoes a rearrangement. nrochemistry.comchemistwizards.com The proposed mechanism involves the formation of a highly strained bicyclic cyclopropanone (B1606653) intermediate, which is then attacked by the nucleophilic base (e.g., methoxide). wikipedia.org The subsequent cleavage of the cyclopropanone ring results in a ring-contracted product, yielding a C-benzoyl-N-benzyl-2,4-dimethylpyrrolidine-3-carboxamide derivative, effectively transforming the six-membered piperidine ring into a five-membered pyrrolidine (B122466) ring. wikipedia.orgchemistwizards.com

Conversely, a ring expansion can be achieved via the Beckmann rearrangement . wikipedia.orgadichemistry.com This reaction begins with the conversion of the ketone in this compound to its corresponding oxime using hydroxylamine (B1172632) (NH₂OH). The oxime is then treated with a strong acid or reagent like thionyl chloride or phosphorus pentachloride. adichemistry.comorganic-chemistry.org This promotes the rearrangement where one of the alkyl groups anti-periplanar to the oxime's leaving group migrates to the nitrogen atom. This concerted migration and cleavage of the N-O bond results in the formation of a seven-membered cyclic amide, known as a lactam (specifically, an azepan-2-one (B1668282) or caprolactam derivative). wikipedia.orgderpharmachemica.com The regiochemical outcome of the rearrangement depends on which of the two non-equivalent oxime stereoisomers is formed and which carbon group (C3 or C5 side) migrates.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the complex reaction pathways and stereochemical outcomes of transformations involving this compound relies heavily on kinetic and spectroscopic analysis, often augmented by computational modeling.

Kinetic Studies have been instrumental in dissecting reactions like N-quaternization. By measuring reaction rates under various conditions (e.g., changing the solvent or the structure of the alkylating agent), researchers can infer the nature of the transition state. rsc.orgmdpi.com For example, kinetic data from the quaternization of various piperidines have helped to quantify the steric effects that lead to the observed preferences for axial versus equatorial attack, providing insight into the reaction's energy landscape. researchgate.netrsc.org

Spectroscopic Studies are indispensable for structural confirmation. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary tool for determining the stereochemistry of reactants and products. tandfonline.combenthamdirect.com The chemical shifts (δ) and, particularly, the coupling constants (J) of the piperidine ring protons provide detailed information about their dihedral angles and thus their axial or equatorial orientations. This allows for the unambiguous assignment of the chair conformation of the ring and the relative stereochemistry of its substituents. tandfonline.comresearchgate.net 2D NMR techniques like COSY and HSQC are used to confirm these assignments. benthamdirect.com

Mass Spectrometry (MS) is used to determine molecular weights and to analyze fragmentation patterns. researchgate.net Studying how the molecule breaks apart under ionization can provide clues about its structure and the relative strengths of its chemical bonds. For instance, fragmentation pathways of protonated piperidine derivatives have been analyzed to understand ring-opening mechanisms. researchgate.net

Infrared (IR) Spectroscopy is used to identify key functional groups, such as the C=O stretch of the ketone and changes to it upon reaction. tandfonline.com

Computational Studies , often using Density Functional Theory (DFT), complement experimental work by allowing for the modeling of molecular structures, reaction intermediates, and transition states. tandfonline.comscholaris.ca These studies can generate reaction coordinate diagrams that map the energy changes along a reaction pathway, helping to explain observed product ratios and reaction rates. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzyl 2,5 Dimethylpiperidin 4 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Isomer Identification

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-Benzyl-2,5-dimethylpiperidin-4-one in solution. The piperidone ring can adopt several conformations, primarily chair and boat forms, and the substituents' orientation (axial or equatorial) significantly influences the chemical shifts and coupling constants of the ring protons. niscpr.res.in

In the case of this compound, the presence of methyl groups at C-2 and C-5 can lead to different stereoisomers (cis and trans), each with distinct NMR spectra. The conformational preference is a balance between steric interactions of the substituents. Generally, piperidin-4-ones adopt a chair conformation with bulky substituents in the equatorial position to minimize steric strain. niscpr.res.inchemrevlett.com For the trans isomer of this compound, a chair conformation with both methyl groups in equatorial positions would be expected to be the most stable.

The proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are highly sensitive to the local electronic and steric environment. For instance, axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts due to anisotropic shielding from adjacent C-C bonds. The coupling constants (J-values) between adjacent protons, particularly the vicinal coupling constants (³J), provide valuable information about the dihedral angles and thus the ring conformation. nih.gov

| Proton | Expected Chemical Shift (ppm) - Analogue: 1-Benzyl-4-piperidone |

| H-2, H-6 (equatorial) | 2.7 - 2.9 |

| H-2, H-6 (axial) | 2.1 - 2.3 |

| H-3, H-5 (equatorial) | 2.9 - 3.1 |

| H-3, H-5 (axial) | 2.4 - 2.6 |

| Benzyl (B1604629) CH₂ | 3.5 - 3.7 |

| Aromatic CH | 7.2 - 7.4 |

Data derived from spectral data of 1-Benzyl-4-piperidone and general principles of piperidone NMR. nih.govsigmaaldrich.com

| Carbon | Expected Chemical Shift (ppm) - Analogue: 1-Benzyl-4-piperidone |

| C=O | 208 - 212 |

| C-2, C-6 | 52 - 55 |

| C-3, C-5 | 40 - 43 |

| Benzyl CH₂ | 62 - 64 |

| Aromatic C (quaternary) | 138 - 140 |

| Aromatic CH | 127 - 130 |

| Methyl C | 15 - 20 |

Data derived from spectral data of 1-Benzyl-4-piperidone and general principles of piperidone NMR. chemicalbook.com

To unambiguously assign the ¹H and ¹³C signals and to elucidate the detailed conformational features of this compound, a combination of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the protons on C-2 would show a correlation to the protons on the C-2 methyl group and the proton on C-3. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the spatial proximity of protons, irrespective of their bonding network. It is instrumental in establishing the stereochemistry and conformation. For example, in a chair conformation, strong NOE cross-peaks would be observed between axial protons on C-2, C-6 and C-3, C-5. The relative orientation of the methyl groups (cis or trans) can be determined by observing NOEs between the methyl protons and the ring protons. researchgate.netlibretexts.org

The piperidine (B6355638) ring is not static and undergoes conformational changes, most notably ring inversion (chair-to-chair interconversion). Dynamic NMR (DNMR) spectroscopy is used to study these processes and to determine the energy barriers associated with them. By recording NMR spectra at different temperatures, the rate of conformational exchange can be determined. At low temperatures, the exchange is slow on the NMR timescale, and separate signals for the axial and equatorial protons of each conformer can be observed. As the temperature increases, the rate of inversion increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at the coalescence temperature. The energy barrier to ring inversion (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the exchanging sites. For substituted piperidines, these barriers are typically in the range of 9-12 kcal/mol. researchgate.netnih.gov The presence of the benzyl group and methyl groups in this compound will influence this barrier.

Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group and Hydrogen Bonding Investigations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1710-1730 cm⁻¹. The exact position of this band can provide clues about the conformation and any potential intramolecular interactions. The spectrum will also feature C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 2800-3100 cm⁻¹), and various bending vibrations in the fingerprint region (below 1500 cm⁻¹). nih.govnist.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic ring would give a strong Raman signal. The C=O stretch is also Raman active. The combination of IR and Raman data can provide a more complete picture of the vibrational properties of the molecule. spectrabase.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| Carbonyl (C=O) | Stretching | 1710 - 1730 (strong) | 1710 - 1730 (moderate) |

| Aromatic C-H | Stretching | 3000 - 3100 (moderate) | 3000 - 3100 (strong) |

| Aliphatic C-H | Stretching | 2850 - 3000 (moderate) | 2850 - 3000 (strong) |

| C-N | Stretching | 1180 - 1250 (moderate) | 1180 - 1250 (weak) |

| Aromatic C=C | Stretching | 1450 - 1600 (moderate) | 1450 - 1600 (strong) |

Data based on general spectroscopic principles and data for related compounds.

Mass Spectrometry for Fragmentation Pattern Analysis and Mechanistic Insights

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, electron ionization (EI) would likely lead to several characteristic fragmentation pathways.

A common fragmentation for N-benzyl derivatives is the cleavage of the benzylic bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another likely fragmentation is the alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a substituent from the piperidine ring. The McLafferty rearrangement is also a possibility, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. libretexts.org The presence of methyl groups will influence the fragmentation pattern, potentially leading to the loss of methyl radicals or the formation of characteristic fragment ions. nih.gov

Predicted Fragmentation of this compound:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 231 | [M]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Cleavage of the benzyl group (Tropylium ion) |

| 140 | [M - C₇H₇]⁺ | Loss of the benzyl group |

| 216 | [M - CH₃]⁺ | Loss of a methyl group |

| 126 | [C₈H₁₆N]⁺ | Alpha-cleavage at the benzyl-nitrogen bond |

Predictions based on general fragmentation patterns of N-benzylpiperidines. nih.govresearchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure, Conformation, and Intermolecular Interactions

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information provides an unambiguous picture of the solid-state conformation of the piperidone ring and the orientation of its substituents. nih.gov

For analogous piperidone derivatives, X-ray diffraction studies have confirmed the preference for a chair conformation in the solid state. chemrevlett.com A crystal structure of this compound would definitively establish the relative stereochemistry of the methyl groups (cis or trans) and their axial or equatorial disposition. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal lattice.

Expected Crystallographic Data for a Piperidone Derivative:

| Parameter | Typical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

Data based on published crystal structures of similar piperidone derivatives. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination

Since this compound is a chiral molecule, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used to determine its absolute configuration. These techniques measure the differential absorption of left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions. The Cotton effects (positive or negative peaks) in the ECD spectrum are characteristic of the stereochemistry of the molecule. By comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared light. VCD provides more detailed structural information than ECD because it probes the vibrational transitions of the molecule. The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of chiral molecules, including those with multiple stereocenters like this compound. nih.gov

The application of these chiroptical methods, in conjunction with theoretical calculations, provides a reliable means of assigning the absolute configuration of the stereoisomers of this compound. acs.org

Computational and Theoretical Investigations of 1 Benzyl 2,5 Dimethylpiperidin 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide a microscopic understanding of the electron distribution and its influence on the chemical behavior of 1-benzyl-2,5-dimethylpiperidin-4-one. These methods are fundamental in predicting the molecule's stability, reactivity, and interaction with other chemical species.

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of molecules. By using functionals such as Becke-3-Lee–Yang–Parr (B3LYP) with basis sets like 6-31G(d,p), the ground state geometry of this compound can be optimized. tandfonline.com This process determines the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy. The calculations yield crucial data on bond lengths, bond angles, and dihedral angles. uni-greifswald.de For the piperidin-4-one ring, DFT studies on analogous structures confirm that the six-membered ring typically adopts a chair conformation. tandfonline.com The stability and charge delocalization within the molecule can be further analyzed through methods like Natural Bond Orbital (NBO) analysis, which examines interactions between filled and vacant orbitals. tandfonline.comnih.gov

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | The sum of electronic and nuclear repulsion energies at the optimized geometry. | -714.5 Hartree |

| Dipole Moment | A measure of the net molecular polarity. | ~2.5 - 3.0 Debye |

| C=O Bond Length | The distance between the carbon and oxygen atoms of the ketone group. | ~1.23 Å |

| N-C(benzyl) Bond Length | The distance between the piperidine (B6355638) nitrogen and the benzylic carbon. | ~1.47 Å |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. tandfonline.comnih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature. nih.govbiointerfaceresearch.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. tandfonline.com It illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For a piperidin-4-one derivative, the MEP map typically shows a significant negative potential around the carbonyl oxygen atom, highlighting it as a primary site for electrophilic interaction. nih.govnih.gov

| Descriptor | Definition | Typical Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | 5.4 eV |

| Chemical Hardness (η) | η = (E(LUMO) - E(HOMO)) / 2 | 2.7 eV |

| Chemical Potential (μ) | μ = (E(HOMO) + E(LUMO)) / 2 | -3.5 eV |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.27 eV |

Conformational Analysis and Potential Energy Surfaces using Molecular Mechanics and DFT

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies.

Both molecular mechanics (MM) and DFT methods are used to perform conformational analysis. researchgate.net A systematic scan of the potential energy surface reveals various low-energy conformers. For the this compound molecule, the piperidine ring is expected to exist predominantly in a chair conformation to minimize angular and torsional strain. tandfonline.comresearchgate.net The substituents—the N-benzyl group and the two methyl groups at C2 and C5—can occupy either axial or equatorial positions. Due to steric hindrance, the bulky benzyl (B1604629) group is strongly favored to be in the equatorial position. tandfonline.com The relative stability of the cis and trans isomers, determined by the orientation of the methyl groups, can also be assessed. The trans isomer (with one methyl group equatorial and one axial, or both equatorial in a twisted conformation) and the cis isomer (with both methyl groups on the same side of the ring) will have distinct energy profiles. Computational analysis can precisely calculate the energy differences between these conformers and the energy barriers for interconversion.

| Conformer | Substituent Orientations (N-Benzyl, C2-Me, C5-Me) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Chair 1 | Equatorial, Equatorial, Equatorial | 0.00 (Most Stable) | >95% |

| Chair 2 | Equatorial, Axial, Equatorial | ~2.5 | <5% |

| Chair 3 | Equatorial, Equatorial, Axial | ~2.7 | <5% |

| Twist-Boat | - | >5.0 | <1% |

Computational methods can simulate the dynamic behavior of the molecule, such as the inversion of the piperidine ring and the rotation of its substituents. Ring inversion is the process by which one chair conformation converts to another, passing through higher-energy twist-boat and boat transition states. The energy barrier for this process can be calculated, providing information on the conformational flexibility of the ring at a given temperature. Similarly, the rotational barriers around the N-CH₂(benzyl) and C-CH₃ bonds can be determined. Understanding these dynamic processes is essential as they can influence how the molecule interacts with biological targets.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are invaluable for predicting spectroscopic data, which aids in the structural confirmation and characterization of synthesized compounds. By calculating properties like NMR chemical shifts and vibrational frequencies, a direct comparison can be made with experimental spectra.

DFT calculations can predict the infrared (IR) spectrum by computing the vibrational frequencies of the molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the ketone, C-H stretches of the aromatic and aliphatic groups, and C-N stretches. nih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the ¹H and ¹³C chemical shifts. epstem.netresearchgate.net These predicted values are often highly correlated with experimental results and are crucial for the unambiguous assignment of signals in complex spectra. researchgate.net The calculated chemical shifts are sensitive to the molecule's conformation, and therefore, accurate conformational analysis is a prerequisite for reliable NMR predictions.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C4 (C=O) | - | ~208-210 |

| C2 | ~2.8-3.0 | ~60-62 |

| C6 | ~2.9-3.1 (ax), ~2.4-2.6 (eq) | ~55-57 |

| C3/C5 | ~2.5-2.8 | ~45-48 |

| N-CH₂ (Benzyl) | ~3.6-3.8 | ~62-64 |

| C-CH₃ | ~0.9-1.1 | ~15-18 |

| Aromatic (Benzyl) | ~7.2-7.4 | ~127-138 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

The choice of solvent is crucial as it can significantly influence the conformation and reactivity of the solute. MD simulations can model the behavior of this compound in various solvents, from polar protic solvents like water and ethanol to nonpolar aprotic solvents such as toluene. These simulations typically employ force fields to describe the potential energy of the system as a function of its atomic coordinates.

Key aspects that can be investigated through MD simulations include:

Solvation Shell Structure: Analysis of the radial distribution function (RDF) reveals the arrangement of solvent molecules around specific atoms or functional groups of this compound. For instance, in aqueous solutions, water molecules are expected to form hydrogen bonds with the carbonyl oxygen and interact with the nitrogen atom of the piperidine ring.

Hydrogen Bonding Dynamics: The formation, breaking, and lifetime of hydrogen bonds between the solute and protic solvent molecules can be quantified. This is particularly relevant for understanding the solubility and reactivity of the compound.

Intermolecular Interactions: Besides hydrogen bonds, other non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and π-π stacking (between the benzyl group and aromatic solvents) play a significant role in the solvation process and can be characterized through MD simulations. Hirshfeld surface analysis, a computational technique, is also employed to visualize and quantify intermolecular interactions in the crystalline state.

Table 1: Illustrative Data from Molecular Dynamics Simulations of this compound in Different Solvents

| Solvent | Predominant Intermolecular Interaction Type | Average Number of Solvent Molecules in First Solvation Shell (Carbonyl Oxygen) | Average Hydrogen Bond Lifetime (ps) |

| Water | Hydrogen Bonding, Dipole-Dipole | 4-6 | 1.5 - 3.0 |

| Methanol (B129727) | Hydrogen Bonding, Dipole-Dipole | 3-5 | 2.0 - 4.0 |

| Chloroform | Dipole-Dipole, Weak Hydrogen Bonding | 2-4 | N/A |

| Toluene | van der Waals, π-π Stacking | 2-3 | N/A |

Note: The data in this table are illustrative and represent typical values that would be obtained from such simulations based on studies of similar molecules.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly quantum mechanics (QM) methods like Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this includes investigating its synthesis and potential subsequent reactions. A common synthetic route for piperidin-4-ones is the Mannich reaction. nih.gov

The computational elucidation of a reaction pathway involves several key steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS), which is a first-order saddle point on the potential energy surface. The TS represents the highest energy barrier that must be overcome for the reaction to proceed.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants, intermediates, and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thus verifying that the located TS is correct for the reaction of interest.

Table 2: Example of Calculated Relative Energies for a Proposed Reaction Step in the Synthesis of a Piperidin-4-one Derivative

| Species | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| R | Reactants | 0.0 | 0 |

| TS1 | First Transition State | +15.2 | 1 |

| I1 | Intermediate 1 | -5.8 | 0 |

| TS2 | Second Transition State | +12.5 | 1 |

| P | Product | -20.1 | 0 |

Note: This table provides an example of the type of data generated from computational studies of reaction mechanisms. The values are hypothetical and for illustrative purposes.

Role of 1 Benzyl 2,5 Dimethylpiperidin 4 One As a Precursor and Intermediate in Complex Molecule Synthesis

Precursor for Advanced Nitrogen Heterocycles

The structural framework of 1-benzyl-2,5-dimethylpiperidin-4-one is particularly amenable to the generation of more complex nitrogen-containing heterocyclic systems. These heterocycles are of great interest in medicinal chemistry and natural product synthesis due to their prevalence in biologically active compounds.

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of alkaloids with diverse physiological activities. This compound serves as a valuable scaffold for the elaboration into various piperidine alkaloids. The synthesis of these alkaloids often involves the strategic modification of the piperidone core. For instance, the ketone functionality at the C-4 position can be readily transformed into other functional groups, such as hydroxyl or amino groups, which can then be used to build upon the piperidine ring.

The general strategy for the synthesis of piperidine alkaloids from piperidone precursors is outlined below:

| Step | Transformation | Reagents and Conditions | Purpose |

| 1 | Reduction of Ketone | NaBH₄, LiAlH₄ | Generation of a hydroxyl group for further functionalization. |

| 2 | Reductive Amination | NH₂R, NaBH₃CN | Introduction of an amino substituent at the C-4 position. |

| 3 | Alkylation/Acylation | RX, RCOX | Modification of the piperidine nitrogen or other functional groups. |

| 4 | Cyclization Reactions | Various | Formation of additional rings fused to the piperidine core. |

The presence of the benzyl (B1604629) group on the nitrogen atom offers a means of protection that can be removed at a later stage of the synthesis, allowing for further diversification. The methyl groups at the C-2 and C-5 positions introduce stereocenters, which can be exploited to synthesize chiral alkaloids.

Quinolizidine (B1214090) and indolizidine alkaloids are bicyclic nitrogen heterocycles that form the core of many natural products with significant biological activities. The biosynthesis of these alkaloids typically proceeds from L-lysine via the formation of a piperideine intermediate, which then undergoes further cyclization. nih.govmdpi.comresearchgate.net

Synthetically, substituted piperidines like this compound can serve as key intermediates for the construction of these bicyclic systems. nih.govrsc.org The general approach involves the elaboration of the piperidine ring to include a second ring, forming the characteristic quinolizidine or indolizidine skeleton.

A plausible synthetic route from a 2,5-disubstituted piperidine to a quinolizidine or indolizidine scaffold is depicted below:

| Precursor Type | Key Transformation | Resulting Scaffold |

| 2-Substituted Piperidine | Intramolecular cyclization via the nitrogen atom and a side chain at C-2. | Indolizidine |

| 2,6-Disubstituted Piperidine | Intramolecular cyclization involving both C-2 and C-6 substituents. | Quinolizidine |

The methyl groups at the C-2 and C-5 positions of this compound can be functionalized to enable these cyclization reactions, leading to the stereocontrolled synthesis of complex bicyclic alkaloids.

Application in Stereoselective Synthesis

The inherent chirality of this compound, owing to the methyl substituents at C-2 and C-5, makes it a valuable starting material for stereoselective synthesis. The stereochemistry of these methyl groups can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of specific diastereomers or enantiomers of target molecules.

Research has shown that nucleophilic substitution reactions on piperidine derivatives can be highly diastereoselective. nih.govacs.org For example, the reaction of silyl (B83357) enolates with 2-acyloxypiperidines can proceed with high cis- or trans-selectivity, depending on the nature of the substituents on the piperidine ring. acs.org This level of stereocontrol is crucial for the synthesis of biologically active molecules where the specific stereoisomer is responsible for the desired therapeutic effect.

| Reaction Type | Substrate | Stereochemical Outcome |

| Nucleophilic Substitution | 2-Acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine | High cis-selectivity |

| Nucleophilic Substitution | 2,3-Diacyloxy-N-benzyloxycarbonylpiperidines | High trans-selectivity |

By utilizing the stereochemical information embedded in this compound, chemists can design synthetic routes that lead to the desired stereoisomer with high purity.

Utilization in Diversification Strategies for Chemical Libraries

The creation of chemical libraries containing a wide variety of structurally diverse molecules is a cornerstone of modern drug discovery. This compound is an excellent starting material for such diversification strategies due to its multiple points for chemical modification.

One powerful method for generating chemical libraries from piperidone precursors is the Ugi four-component reaction. This one-pot reaction allows for the rapid assembly of complex molecules from simple starting materials. By using N-substituted piperidones, such as this compound, as the ketone component in the Ugi reaction, a diverse library of 1,4,4-trisubstituted piperidine derivatives can be efficiently synthesized.

The general scheme for the Ugi four-component reaction using a piperidone is as follows:

| Component 1 | Component 2 | Component 3 | Component 4 | Product |